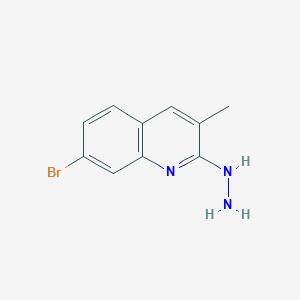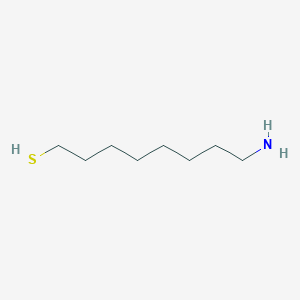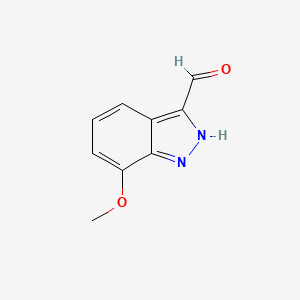
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline is an organofluorine compound with the molecular formula C8H7F4N It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with fluorine atoms and a trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2,2,2-trifluoroethyl)aniline typically involves the introduction of fluorine atoms into the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring of aniline. This can be achieved using reagents such as Selectfluor® or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes steps such as halogenation, nucleophilic substitution, and purification to achieve the desired product with high purity and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure efficient production.
化学反応の分析
Types of Reactions
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives with different properties and applications.
科学的研究の応用
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often explored for their potential pharmaceutical applications, including as intermediates in the synthesis of drugs with improved efficacy and stability.
Industry: In the materials science field, this compound can be used to develop new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4-Fluoro-3-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and altering its electronic properties. These interactions can affect various biological pathways, leading to potential therapeutic effects or other biological activities.
類似化合物との比較
Similar Compounds
4-Fluoroaniline: A simpler fluorinated aniline derivative with only one fluorine atom.
3-(2,2,2-Trifluoroethyl)aniline: An aniline derivative with a trifluoroethyl group but without additional fluorine atoms on the aromatic ring.
4-Fluoro-3-methyl-n-(2,2,2-trifluoroethyl)aniline: A compound with similar structure but with a methyl group instead of a hydrogen atom on the aromatic ring.
Uniqueness
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline is unique due to the combination of fluorine atoms and a trifluoroethyl group on the aniline ring. This specific substitution pattern imparts distinct chemical and physical properties, such as increased stability, altered electronic characteristics, and potential for diverse chemical reactivity. These properties make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C8H7F4N |
|---|---|
分子量 |
193.14 g/mol |
IUPAC名 |
4-fluoro-3-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-7-2-1-6(13)3-5(7)4-8(10,11)12/h1-3H,4,13H2 |
InChIキー |
CHZFEYKPEHUDRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)CC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
![3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12958372.png)
![tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12958377.png)

![(R)-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B12958386.png)







